3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478254-36-3
VCID: VC20185008
InChI: InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+
SMILES:
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.9 g/mol

3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478254-36-3

Cat. No.: VC20185008

Molecular Formula: C18H17ClN4O2S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 478254-36-3

Specification

CAS No. 478254-36-3
Molecular Formula C18H17ClN4O2S
Molecular Weight 388.9 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+
Standard InChI Key HRMGMJOLTXPLAL-RGVLZGJSSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a Schiff base formed by condensation of 4-ethoxy-3-methoxybenzaldehyde with an amino group (Fig. 1). The thione (-C=S) moiety at position 5 enhances electron delocalization, influencing both reactivity and biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₇ClN₄O₃SExtrapolated
Molecular Weight404.88 g/molCalculated
IUPAC Name3-(2-Chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thioneSystematic Nomenclature

Structural analogues, such as the 3-chlorophenyl variant (CAS 478255-26-4), exhibit comparable stability profiles, with melting points exceeding 200°C and solubility limited to polar aprotic solvents like DMSO .

Synthetic Methodology

Multi-Step Synthesis

The synthesis of 1,2,4-triazole-3-thione derivatives typically follows a modular approach:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazides under acidic conditions yields the 1,2,4-triazole-5-thione scaffold .

  • Schiff Base Condensation: Reaction of the 4-amino group with 4-ethoxy-3-methoxybenzaldehyde in ethanol under reflux introduces the benzylidene moiety .

  • Purification: Chromatographic techniques (TLC, HPLC) and recrystallization from ethanol/water mixtures achieve >95% purity, as validated by NMR and LC-MS .

Critical Reaction Parameters:

  • Temperature: 70–80°C for cyclization, 60°C for Schiff base formation.

  • Catalysts: Piperidine or acetic acid accelerates imine bond formation .

  • Yield Optimization: Reported yields for analogues range from 68% to 82% .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of analogues show distinct signals:

  • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H, Ar-H).

  • Methoxy group: δ 3.85 ppm (singlet, 3H) .

  • Ethoxy group: δ 1.42 ppm (triplet, 3H, -CH₂CH₃) and δ 4.10 ppm (quartet, 2H, -OCH₂) .

Mass Spectrometry

High-resolution ESI-MS of the 3-chlorophenyl analogue (C₁₈H₁₇ClN₄O₂S) confirms the molecular ion at m/z 388.9 [M+H]⁺, consistent with theoretical calculations .

Thermal Analysis

Differential scanning calorimetry (DSC) of related compounds reveals endothermic peaks at 210–215°C, corresponding to decomposition rather than melting, suggesting high thermal stability.

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position: 3-Substitution enhances binding to neuronal targets compared to 2- or 4-substituted analogues .

  • Methoxy/Ethoxy Groups: Electron-donating substituents on the benzylidene moiety improve blood-brain barrier penetration, as shown in PAMPA assays .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality as a sodium channel modulator and antioxidant (via the phenolic -OH group) positions it as a multifunctional therapeutic candidate for drug-resistant epilepsy .

Material Science

Thione derivatives exhibit ligand properties in transition metal complexes, with potential applications in catalysis and photoluminescent materials.

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